molecular formula C12H20O10 B150020 2,3'-Anhydrosucrose CAS No. 131158-06-0

2,3'-Anhydrosucrose

Cat. No. B150020
M. Wt: 324.28 g/mol
InChI Key: GLEFGUONDOLGII-UGDNZRGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Anhydrosucrose (AS) is a disaccharide that is derived from sucrose. It has been of great interest to researchers due to its unique properties, such as its ability to inhibit the activity of enzymes that break down sucrose.

Mechanism Of Action

2,3-Anhydrosucrose inhibits the activity of sucrase, an enzyme that breaks down sucrose into glucose and fructose. This results in a decrease in the absorption of sucrose and a subsequent decrease in blood glucose levels. Additionally, it has been found to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, leading to an increase in glucose uptake and utilization in skeletal muscle.

Biochemical And Physiological Effects

2,3-Anhydrosucrose has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease body weight in animal studies. Additionally, it has been shown to increase glucose uptake and utilization in skeletal muscle, leading to an improvement in glucose metabolism.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3-Anhydrosucrose in lab experiments is its ability to inhibit the activity of sucrase, which can be useful in studying the effects of sucrose on glucose metabolism. Additionally, it has been shown to have a number of beneficial effects on glucose metabolism, making it a potential therapeutic agent for diabetes and obesity. One limitation of using 2,3-Anhydrosucrose in lab experiments is that it may not accurately reflect the effects of sucrose in vivo, as it only inhibits the activity of sucrase and not other enzymes involved in sucrose metabolism.

Future Directions

There are a number of future directions for research on 2,3-Anhydrosucrose. One area of interest is the development of 2,3-Anhydrosucrose derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further studies are needed to determine the optimal dose and duration of treatment with 2,3-Anhydrosucrose for the treatment of diabetes and obesity. Finally, more research is needed to determine the safety and efficacy of 2,3-Anhydrosucrose in human clinical trials.

Synthesis Methods

2,3-Anhydrosucrose is synthesized by the reaction of sucrose with a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction results in the removal of water from sucrose, leading to the formation of 2,3-Anhydrosucrose.

Scientific Research Applications

2,3-Anhydrosucrose has been extensively studied for its potential use as a therapeutic agent for diabetes and obesity. It has been shown to inhibit the activity of enzymes that break down sucrose, leading to a decrease in blood glucose levels. Additionally, it has been found to reduce body weight and improve insulin sensitivity in animal studies.

properties

CAS RN

131158-06-0

Product Name

2,3'-Anhydrosucrose

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

IUPAC Name

(1R,3S,5R,6R,7S,9R,10S,11S,12R)-3,5,12-tris(hydroxymethyl)-2,4,8,13-tetraoxatricyclo[7.4.0.03,7]tridecane-6,10,11-triol

InChI

InChI=1S/C12H20O10/c13-1-4-6(16)8(18)9-11(19-4)22-12(3-15)10(20-9)7(17)5(2-14)21-12/h4-11,13-18H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

GLEFGUONDOLGII-UGDNZRGBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)O[C@]3([C@@H](O2)[C@@H]([C@H](O3)CO)O)CO)O)O)O

SMILES

C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O

Canonical SMILES

C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O

synonyms

2,3'-anhydrosucrose

Origin of Product

United States

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